![molecular formula C16H15ClN2O2S B5783657 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5783657.png)
2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide, also known as CA-4, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. It belongs to the family of combretastatins, which are natural products found in the bark of the African tree Combretum caffrum. CA-4 has been found to have potent antitumor activity, and its mechanism of action involves disrupting the formation of new blood vessels that supply tumors with nutrients and oxygen.
作用机制
2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide works by binding to the protein tubulin, which is involved in the formation of microtubules, the structural components of cells. By binding to tubulin, 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide disrupts the formation of new microtubules, which are required for cell division and the formation of new blood vessels. This leads to the death of tumor cells and a reduction in the blood supply to tumors, which can help to slow their growth and spread.
Biochemical and physiological effects:
2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide has a number of biochemical and physiological effects, including its ability to disrupt the formation of new blood vessels and inhibit the growth of tumor cells. It has also been found to induce apoptosis, or programmed cell death, in tumor cells. Additionally, 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide has been found to have anti-inflammatory effects, which may help to reduce inflammation in the body and improve overall health.
实验室实验的优点和局限性
One advantage of using 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new cancer treatments. However, there are also some limitations to using 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound safely.
未来方向
There are a number of future directions for research on 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide, including the development of new methods for synthesizing the compound, the identification of new targets for its antitumor activity, and the development of new formulations or delivery methods to improve its efficacy and reduce toxicity. Additionally, research on the potential anti-inflammatory effects of 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide may lead to new treatments for inflammatory diseases.
合成方法
2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide can be synthesized using a number of different methods, including the reaction of 3-chloroaniline with ethyl 2-bromoacetate to form 2-(3-chlorophenyl)ethyl 2-bromoacetate, which is then reacted with thioacetamide to form 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide. Other methods involve the use of palladium-catalyzed coupling reactions, or the use of a Grignard reagent to form the key intermediate.
科学研究应用
2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide has been extensively studied for its potential as an anticancer agent. It has been found to have potent antitumor activity against a number of different types of cancer, including breast cancer, lung cancer, and colon cancer. 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide works by disrupting the formation of new blood vessels that supply tumors with nutrients and oxygen, a process known as angiogenesis. This makes it a promising candidate for the treatment of cancer, as it targets a key aspect of tumor growth and survival.
属性
IUPAC Name |
2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-12-5-4-8-14(9-12)19-16(21)11-22-10-15(20)18-13-6-2-1-3-7-13/h1-9H,10-11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJUVYPWOUOHCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

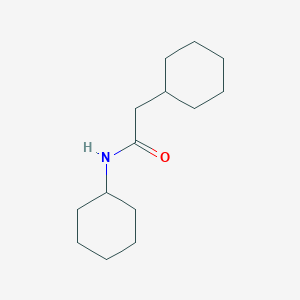



![ethyl 4-{[({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5783605.png)
![N-[2-(phenylthio)phenyl]-2-furamide](/img/structure/B5783614.png)
![3-(2-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5783624.png)
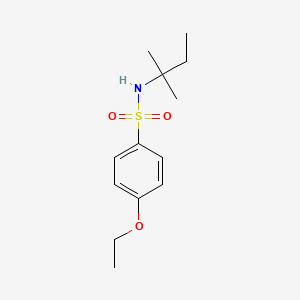
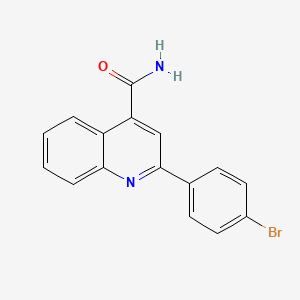
![4-methyl-N-[2-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B5783644.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-methoxy-3-nitrophenyl acetate](/img/structure/B5783647.png)
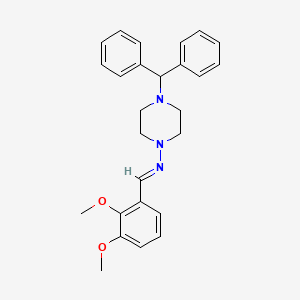
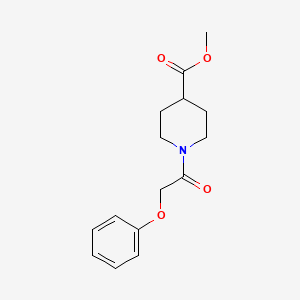
![4-benzyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5783666.png)